molecular formula C8H7BrN2O2 B8609757 3-(5-Bromopyridin-3-yl)oxazolidin-2-one

3-(5-Bromopyridin-3-yl)oxazolidin-2-one

Cat. No.: B8609757
M. Wt: 243.06 g/mol
InChI Key: TXUFQMBBONHEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromopyridin-3-yl)oxazolidin-2-one is a useful research compound. Its molecular formula is C8H7BrN2O2 and its molecular weight is 243.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H7BrN2O2/c9-6-3-7(5-10-4-6)11-1-2-13-8(11)12/h3-5H,1-2H2

InChI Key

TXUFQMBBONHEQU-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

An argon purged flask (100 mL) is charged with reagent 3-bromo-5-iodopyridine (200 mg, 0.704 mmol), 2-oxazolidone (61.3 mg, 0.704 mmol), tris(dibenzylideneacetone)dipalladium(0) (64.5 mg, 0.07 mmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (61.1 mg, 0.106 mmol), and cesium carbonate (459 mg, 1.409 mmol). Toluene (bubbled with argon before use, 14 mL) is then added. The resulting mixture is heated at 90° C. under argon for 16 h. The mixture is filtered through diatomaceous earth and washed with MeOH (30 mL). The filtrate is concentrated. The resulting crude product is purified by normal phase chromatography using 0-4.5% MeOH in DCM as the gradient to afford 3-(5-bromo-pyridin-3-yl)-oxazolidin-2-one (60 mg, 35% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
61.3 mg
Type
reactant
Reaction Step One
Quantity
61.1 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
459 mg
Type
reactant
Reaction Step One
Quantity
64.5 mg
Type
catalyst
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step Two

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